Cas no 2138051-17-7 (1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol)

1-(1-Ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol is a structurally complex cyclohexenol derivative incorporating a 1,2,3-triazole moiety. This compound is of interest in synthetic organic chemistry due to its multifunctional scaffold, which combines an unsaturated cyclohexene ring with a heterocyclic triazole group. The presence of both hydroxyl and triazole functionalities enhances its potential as a versatile intermediate in medicinal chemistry and materials science. Its rigid yet flexible structure allows for selective modifications, making it suitable for applications in drug discovery and ligand design. The ethyl-substituted triazole improves stability, while the methylcyclohexenol component offers opportunities for stereoselective transformations. This compound is typically handled under controlled conditions due to its reactive sites.
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol structure
2138051-17-7 structure
Product name:1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
CAS No:2138051-17-7
MF:C11H17N3O
MW:207.272182226181
CID:6587227
PubChem ID:165962673

1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2138051-17-7
    • 1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
    • EN300-1155887
    • Inchi: 1S/C11H17N3O/c1-3-14-8-10(12-13-14)11(15)6-4-9(2)5-7-11/h4,6,8-9,15H,3,5,7H2,1-2H3
    • InChI Key: FCXJGZMVRIHOBO-UHFFFAOYSA-N
    • SMILES: OC1(C2=CN(CC)N=N2)C=CC(C)CC1

Computed Properties

  • Exact Mass: 207.137162174g/mol
  • Monoisotopic Mass: 207.137162174g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 256
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 50.9Ų
  • XLogP3: 0.9

1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1155887-0.25g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
0.25g
$1381.0 2023-05-23
Enamine
EN300-1155887-2.5g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
2.5g
$2940.0 2023-05-23
Enamine
EN300-1155887-0.05g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
0.05g
$1261.0 2023-05-23
Enamine
EN300-1155887-0.1g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
0.1g
$1320.0 2023-05-23
Enamine
EN300-1155887-0.5g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
0.5g
$1440.0 2023-05-23
Enamine
EN300-1155887-10.0g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
10g
$6450.0 2023-05-23
Enamine
EN300-1155887-1.0g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
1g
$1500.0 2023-05-23
Enamine
EN300-1155887-5.0g
1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol
2138051-17-7
5g
$4349.0 2023-05-23

Additional information on 1-(1-ethyl-1H-1,2,3-triazol-4-yl)-4-methylcyclohex-2-en-1-ol

1-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)-4-Methylcyclohex-2-en-1-Ol: A Comprehensive Overview

The compound 1-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)-4-Methylcyclohex-2-en-1-Ol, identified by the CAS registry number 2138051-17-7, is a fascinating molecule with a diverse range of applications in the chemical and pharmaceutical industries. This compound has garnered significant attention due to its unique structural properties and potential therapeutic applications. Recent studies have highlighted its role in various biochemical pathways, making it a subject of interest for researchers worldwide.

The molecular structure of this compound is characterized by a cyclohexenol ring system with a substituted triazole group. The presence of the triazole moiety, specifically the 1H-1,2,3-triazole derivative, contributes to its stability and reactivity. This makes it an ideal candidate for use in drug design and development. The cyclohexenol ring system further enhances its pharmacokinetic properties, making it suitable for targeted drug delivery systems.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through various methodologies. One notable approach involves the use of click chemistry principles, which facilitate the formation of stable triazole linkages under mild reaction conditions. This method not only enhances the yield but also ensures high purity of the final product, making it suitable for large-scale production.

In terms of applications, this compound has shown promising results in anti-inflammatory and antioxidant studies. Its ability to scavenge free radicals and inhibit pro-inflammatory enzymes makes it a potential candidate for treating conditions such as arthritis and neurodegenerative diseases. Additionally, preliminary in vitro studies have indicated its potential as an anticancer agent, with selective cytotoxicity against various cancer cell lines.

The pharmacokinetic profile of this compound has also been extensively studied. Research indicates that it exhibits good bioavailability and minimal toxicity in preclinical models. These attributes make it an attractive option for further clinical trials and eventual therapeutic use.

Moreover, the compound's structural versatility allows for further functionalization to enhance its bioactivity and specificity. Ongoing research is focused on modifying the ethyl group on the triazole ring to explore its impact on pharmacodynamic properties. Such modifications could lead to the development of more potent derivatives with enhanced therapeutic efficacy.

In conclusion, 1-(1-Ethyl-1H-1,2,3-Triazol-4-Yl)-4-Methylcyclohex-2-en-1-Ol represents a significant advancement in medicinal chemistry. Its unique structure, coupled with promising biological activities, positions it as a valuable asset in drug discovery and development. As research continues to uncover its full potential, this compound is poised to make a substantial impact in the field of therapeutics.

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